Cas no 692762-01-9 (4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine)
4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine Chemical and Physical Properties
Names and Identifiers
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- 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine
- 4-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}morpholine
- Morpholine, 4-[[4-(3-chloro-4-methylphenyl)-1-piperazinyl]sulfonyl]-
- 4-((4-(3-chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine
- F1757-0280
- HMS1690D21
- 4-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylmorpholine
- AKOS000602927
- Z274555588
- 692762-01-9
- BRD-K90682420-001-01-1
-
- Inchi: 1S/C15H22ClN3O3S/c1-13-2-3-14(12-15(13)16)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3
- InChI Key: ZQEMVUSZJWZREC-UHFFFAOYSA-N
- SMILES: N1(S(N2CCN(C3=CC=C(C)C(Cl)=C3)CC2)(=O)=O)CCOCC1
Computed Properties
- Exact Mass: 359.1070404g/mol
- Monoisotopic Mass: 359.1070404g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 61.5Ų
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- Boiling Point: 553.8±50.0 °C(Predicted)
- pka: 4.55±0.40(Predicted)
4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine Pricemore >>
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| Life Chemicals | F1757-0280-2μmol |
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| Life Chemicals | F1757-0280-5μmol |
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| Life Chemicals | F1757-0280-10μmol |
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| Life Chemicals | F1757-0280-20μmol |
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| Life Chemicals | F1757-0280-1mg |
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| Life Chemicals | F1757-0280-2mg |
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine |
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| Life Chemicals | F1757-0280-3mg |
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| Life Chemicals | F1757-0280-4mg |
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| Life Chemicals | F1757-0280-5mg |
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692762-01-9 | 90%+ | 5mg |
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| Life Chemicals | F1757-0280-10mg |
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692762-01-9 | 90%+ | 10mg |
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4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine
Comprehensive Overview of 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine (CAS No. 692762-01-9)
In the realm of specialized chemical compounds, 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine (CAS No. 692762-01-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to in abbreviated forms or by its CAS number, is a subject of interest in pharmaceutical and agrochemical research. Its molecular architecture combines a piperazine core with a morpholine sulfonyl group, offering versatility in synthetic pathways and functional modifications.
The growing demand for sulfonamide derivatives and heterocyclic compounds in drug discovery has propelled research into 692762-01-9. Researchers are particularly intrigued by its potential as a kinase inhibitor or receptor modulator, aligning with trends in targeted therapies. Recent studies highlight its relevance in addressing neurodegenerative disorders and metabolic syndromes, topics frequently searched in academic and AI-driven platforms. The compound’s chloro-methylphenyl moiety further enhances its binding affinity, making it a candidate for structure-activity relationship (SAR) studies.
From an industrial perspective, 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine is synthesized through multi-step organic reactions, often involving sulfonylation and N-alkylation. Optimizing its yield and purity remains a focus, as evidenced by patents exploring green chemistry approaches—a hot topic in sustainable manufacturing. Analytical techniques like HPLC and NMR are critical for characterizing this compound, ensuring compliance with regulatory standards for high-purity chemicals.
The compound’s nomenclature, including its IUPAC name and CAS registry, often surfaces in database queries by chemists seeking structure-verified references. Its piperazine-sulfonyl linkage is a recurring motif in bioactive molecules, driving cross-disciplinary collaborations. Notably, forums and Q&A platforms frequently discuss its solubility and stability under varying pH conditions—key parameters for formulation scientists.
In summary, 692762-01-9 exemplifies the intersection of medicinal chemistry and material science. As AI-powered drug design gains traction, this compound’s scaffold diversity positions it as a valuable entity for virtual screening libraries. Future directions may explore its crystallography data and toxicity profiles, addressing gaps highlighted in recent literature reviews.
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